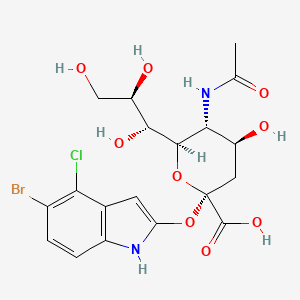![molecular formula C9H15NO7P2 B15166077 ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) CAS No. 195000-04-5](/img/structure/B15166077.png)
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without any catalyst and under solvent-free conditions, resulting in the formation of novel {[(2-hydroxyethyl)amino]methyl}phosphonates . The reaction conditions are relatively mild, making it an efficient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the production of various chemical products and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of ({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby preventing the enzyme from catalyzing its natural substrate . This inhibition is crucial in regulating various physiological processes and can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
(Aminomethyl)phosphonic acids: These compounds share similar structural features and biological activities, such as antibacterial and herbicidal properties.
Phosphinic acids: Known for their enzyme inhibitory activities and applications in medicinal chemistry.
Uniqueness
({[2-(4-Hydroxyphenyl)ethyl]amino}methanediyl)bis(phosphonic acid) stands out due to its specific structure, which allows it to interact uniquely with enzymes and other biological targets
Properties
CAS No. |
195000-04-5 |
|---|---|
Molecular Formula |
C9H15NO7P2 |
Molecular Weight |
311.17 g/mol |
IUPAC Name |
[[2-(4-hydroxyphenyl)ethylamino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C9H15NO7P2/c11-8-3-1-7(2-4-8)5-6-10-9(18(12,13)14)19(15,16)17/h1-4,9-11H,5-6H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
SQDIFGUZSZTPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(P(=O)(O)O)P(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



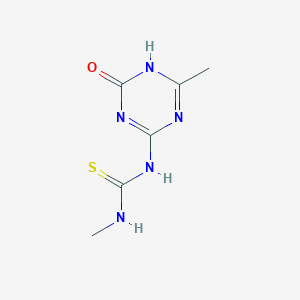
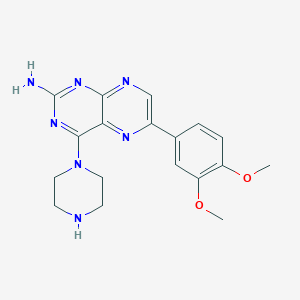
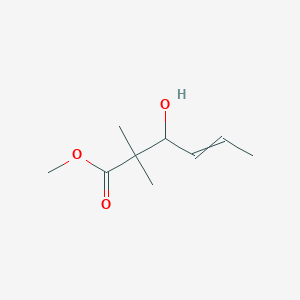
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
![2-{[8-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B15166036.png)
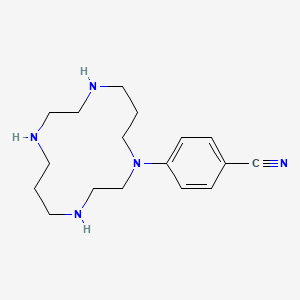
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
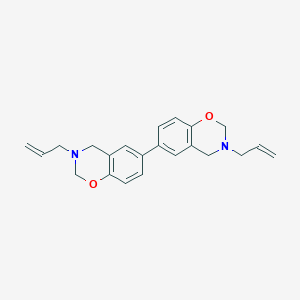

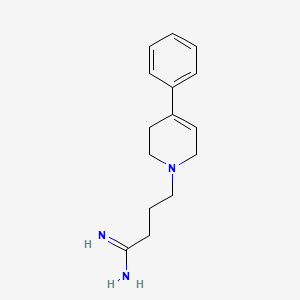
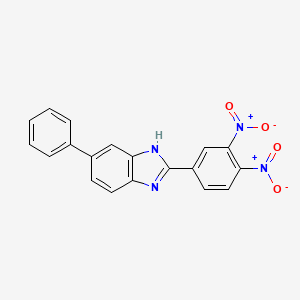
![6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B15166074.png)
